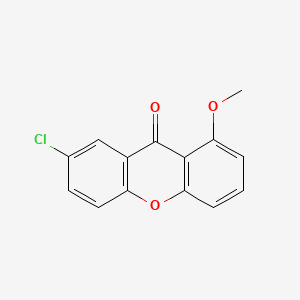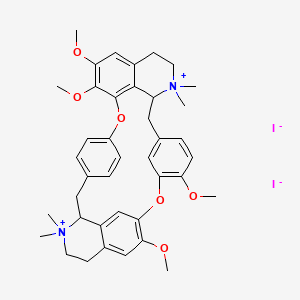
Dimethyl ether tubocurarine iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl ether tubocurarine iodide is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in anesthesia. This compound is characterized by the presence of dimethyl ether groups and iodide ions, which modify its pharmacological properties compared to its parent compound, tubocurarine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ether tubocurarine iodide involves the methylation of tubocurarine chloride. The process typically includes treating tubocurarine chloride with two molecular equivalents of sodium hydroxide and then with two molecular equivalents of methyl iodide in a methanol solution. The solution is then evaporated, and acetone is added to precipitate the product, which is repeatedly extracted with boiling acetone. The final product is obtained as a white to pale yellow crystalline residue, which is recrystallized from an ethanol/ether mixture .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Dimethyl ether tubocurarine iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Dimethyl ether tubocurarine iodide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of etherification on the pharmacological properties of alkaloids.
Biology: It is used in studies related to neuromuscular blocking agents and their mechanisms of action.
Medicine: It has been used as a muscle relaxant in anesthesia, particularly in thoracic surgery.
作用機序
Dimethyl ether tubocurarine iodide exerts its effects by inhibiting the activity of acetylcholine at the neuromuscular junction. It acts as a competitive antagonist at post-synaptic nicotinic receptors, preventing depolarization and subsequent muscle contraction. This mechanism is similar to that of tubocurarine but with modified pharmacokinetics due to the presence of dimethyl ether groups .
類似化合物との比較
Tubocurarine chloride: The parent compound with similar neuromuscular blocking effects.
Dimethyl ether of l-bebeerine dimethochloride: Another compound with prolonged curarizing action.
Dibenzyl ether of d-tubocurarine iodide: A compound with reduced activity compared to dimethyl ether tubocurarine iodide.
特性
分子式 |
C40H48I2N2O6 |
|---|---|
分子量 |
906.6 g/mol |
IUPAC名 |
9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide |
InChI |
InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2 |
InChIキー |
DIGFQJFCDPKEPF-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


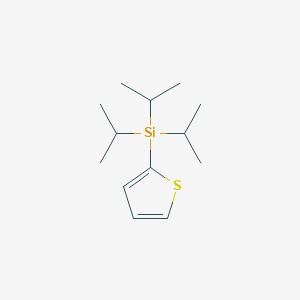
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)


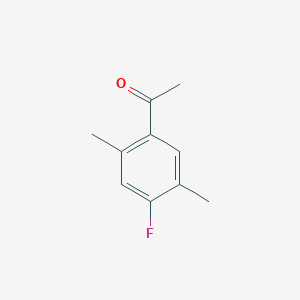


![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

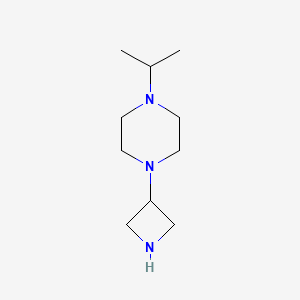
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)


